molecular formula C15H14O3 B14591998 4-Methoxy-3,3-diphenyl-1,2-dioxetane CAS No. 61039-99-4

4-Methoxy-3,3-diphenyl-1,2-dioxetane

Cat. No.: B14591998
CAS No.: 61039-99-4
M. Wt: 242.27 g/mol
InChI Key: AKXDUBPIPJUWID-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-diphenyl-1,2-dioxetane is a stable, well-characterized 1,2-dioxetane that serves as a fundamental reagent for studying chemiluminescence mechanisms. Its thermal decomposition proceeds with an activation energy of approximately 23.6 kcal/mol, producing benzaldehyde as a product, a portion of which is generated in an electronically excited triplet state . This compound is a critical model system in physical organic chemistry for investigating the kinetics and quantum yields of chemiexcitation, the process by which chemical energy is transformed into electronic excitation energy . Research into related 1,2-dioxetanes has revealed that their decomposition can proceed via a stepwise biradical mechanism, a conclusion supported by the absence of a significant deuterium isotope effect on the reaction rate . The methoxy and phenyl substituents at the 3- and 4-positions of the dioxetane ring play a crucial role in stabilizing the structure and influencing the pathway and efficiency of the decomposition reaction. This reagent is essential for foundational studies aimed at understanding more complex chemiluminescent and bioluminescent processes, such as those utilized in diagnostic assays . The compound must be handled with standard laboratory safety precautions. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

61039-99-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4-methoxy-3,3-diphenyldioxetane

InChI

InChI=1S/C15H14O3/c1-16-14-15(18-17-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

AKXDUBPIPJUWID-UHFFFAOYSA-N

Canonical SMILES

COC1C(OO1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1,2 Dioxetanes

General Synthetic Routes to the 1,2-Dioxetane (B1211799) Core Structure

Two primary methods have been established for the synthesis of the 1,2-dioxetane ring system: the [2+2] cycloaddition of singlet oxygen to electron-rich olefins and the base-catalyzed cyclization of β-halohydroperoxides.

Singlet Oxygen Cycloaddition to Olefinic Precursors

The most widely employed method for the synthesis of 1,2-dioxetanes is the [2+2] cycloaddition of singlet oxygen (¹O₂) to electron-rich alkenes. This reaction is typically carried out by photosensitization, where a dye, such as methylene blue or rose bengal, absorbs light and transfers energy to ground-state triplet oxygen (³O₂) to generate the reactive singlet oxygen.

The general mechanism involves the concerted or stepwise addition of singlet oxygen to the double bond of an olefin. Electron-donating groups on the olefin enhance its reactivity towards singlet oxygen, making this method particularly suitable for the synthesis of dioxetanes from enol ethers, enamines, and other electron-rich alkenes. The reaction is often performed at low temperatures to ensure the stability of the resulting 1,2-dioxetane, which can be thermally labile.

A variety of 1,2-dioxetanes have been synthesized using this method, with the stability of the resulting compound being influenced by the substituents on the dioxetane ring. Bulky substituents, such as adamantyl groups, are known to enhance the thermal stability of the dioxetane.

Base-Catalyzed Cyclization of Halohydroperoxides

An alternative and historically significant route to 1,2-dioxetanes is the base-catalyzed intramolecular cyclization of β-halohydroperoxides. This method involves the deprotonation of the hydroperoxy group by a base, followed by an intramolecular nucleophilic substitution of the adjacent halide.

This synthetic pathway typically involves two steps: the preparation of the β-halohydroperoxide precursor, often from the corresponding alkene, followed by the cyclization reaction. While this method is a valuable alternative to singlet oxygen cycloaddition, it is generally less common due to the often milder conditions and broader applicability of the photooxygenation approach.

Synthetic Approaches for 4-Methoxy-3,3-diphenyl-1,2-dioxetane and Analogous Diaryloxetanes

The synthesis of this compound, a diaryl-substituted dioxetane, is achieved through the photooxygenation of its corresponding olefin precursor, 1-methoxy-2,2-diphenylethene. This precursor is an electron-rich enol ether, making it an ideal substrate for singlet oxygen cycloaddition.

The synthesis commences with the preparation of the enol ether, which can be accomplished through various established organic synthesis methods. Once the 1-methoxy-2,2-diphenylethene is obtained, it is subjected to photosensitized oxygenation. A solution of the enol ether and a photosensitizer, such as methylene blue, in a suitable solvent like dichloromethane is irradiated with visible light in the presence of a stream of oxygen. The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent the premature decomposition of the thermally sensitive dioxetane product.

Upon completion of the reaction, the solvent and sensitizer are removed, often through low-temperature chromatography, to yield the this compound. The general synthetic scheme for analogous diaryloxetanes follows a similar pathway, with the specific olefin precursor being tailored to the desired substitution pattern on the aryl rings.

Strategies for Structural Modification and Functionalization of Dioxetane Scaffolds

The modification and functionalization of the 1,2-dioxetane scaffold are crucial for tuning its chemiluminescent properties, such as emission wavelength, quantum yield, and decomposition kinetics. These modifications are typically introduced on the substituents attached to the dioxetane ring, rather than on the core structure itself, due to the inherent instability of the peroxide bond.

A primary strategy involves the introduction of various functional groups onto the aryl rings of diaryl-substituted dioxetanes. For instance, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule, which in turn affects the stability of the dioxetane and the energy of the excited state generated upon its decomposition. This allows for the fine-tuning of the color and intensity of the emitted light.

Another important functionalization strategy is the attachment of a triggerable group. This involves incorporating a protecting group on one of the substituents that can be selectively cleaved by a specific chemical or enzymatic stimulus. The removal of this protecting group initiates the decomposition of the dioxetane and the subsequent emission of light. This approach has been widely utilized in the development of chemiluminescent probes for bioassays and medical diagnostics. For example, a silyl ether group can be used as a trigger that is cleaved by fluoride ions, or an ester group can be designed to be hydrolyzed by a specific enzyme.

Furthermore, the steric bulk of the substituents can be modified to enhance the thermal stability of the dioxetane. The introduction of bulky groups, such as adamantyl moieties, in place of the phenyl groups can significantly increase the half-life of the dioxetane, making it more practical for various applications.

Mechanistic Elucidation of 1,2 Dioxetane Chemiluminescent Decomposition

Unimolecular Thermal Decomposition Pathways

The thermal decomposition of 1,2-dioxetanes can proceed through several proposed mechanisms. While specific experimental and computational data for 4-Methoxy-3,3-diphenyl-1,2-dioxetane are not extensively available in the public domain, the general mechanistic frameworks established for analogous aryl- and alkoxy-substituted 1,2-dioxetanes provide a strong basis for understanding its behavior.

Stepwise Diradical Mechanism via O-O Bond Scission

The most widely accepted mechanism for the thermal decomposition of many 1,2-dioxetanes is the stepwise diradical mechanism. researchgate.netacs.org This pathway is initiated by the homolytic cleavage of the weak peroxide (O-O) bond, which is the rate-determining step. acs.org This scission results in the formation of a 1,4-diradical intermediate. For this compound, this intermediate would possess an oxygen-centered radical at the 1-position and another at the 2-position.

The stability of this diradical is a key factor in the decomposition process. The presence of two phenyl groups at the 3-position would offer significant resonance stabilization to an adjacent radical, should any resonance delocalization occur. Subsequently, the diradical intermediate undergoes cleavage of the C-C bond to yield the final carbonyl products. In the case of this compound, these products would be benzophenone (B1666685) and a methoxy-substituted carbonyl compound. The energy released in this second step is what leads to the electronic excitation of one of the carbonyl fragments.

Theoretical studies on other 1,2-dioxetanes have shown that this two-step process, with an initial O-O bond cleavage followed by C-C bond scission, is a common feature. researchgate.net

Concomitant C-C Bond Cleavage and Carbonyl Product Formation

Following the initial O-O bond homolysis, the resulting diradical is not a long-lived species. The subsequent cleavage of the C-C bond occurs rapidly, leading to the formation of the two carbonyl products. The process can be described as a cascade of events where the energy released from the ring strain and the conversion of the weak peroxide bond into strong carbonyl double bonds is channeled into electronic excitation. The unimolecular decomposition of 1,2-dioxetanes generally favors the formation of triplet-excited carbonyl compounds. biosynth.com

Evaluation of Concerted versus Asynchronous Concerted Reaction Coordinates

An alternative to the purely stepwise mechanism is a concerted or an asynchronous concerted ("merged") pathway. biosynth.com In a fully concerted mechanism, the O-O and C-C bonds would break simultaneously in a single transition state. However, extensive experimental and theoretical evidence suggests that a purely concerted mechanism is less likely for most 1,2-dioxetanes.

The more plausible "merged" or asynchronous concerted mechanism involves a single transition state, but the bond-breaking events are not perfectly simultaneous. researchgate.net In this model, the O-O bond is significantly stretched and weakened in the transition state, while the C-C bond has also begun to break. This asynchronous nature acknowledges the initial weakness of the peroxide bond. Theoretical calculations on various 1,2-dioxetane (B1211799) derivatives have often supported this merged mechanism, which incorporates characteristics of both the stepwise and concerted pathways. researchgate.net

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

The presence of the methoxy (B1213986) and phenyl substituents on the this compound ring suggests that an alternative, lower-energy decomposition pathway may be accessible: the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This pathway is particularly relevant for 1,2-dioxetanes bearing electron-rich substituents.

Role of Intramolecular and Intermolecular Electron Transfer

The CIEEL mechanism involves an electron transfer process that triggers the decomposition of the dioxetane ring. rsc.org This can occur either intramolecularly or intermolecularly.

Intramolecular CIEEL: In molecules like this compound, the methoxy group, being an electron-donating group, can potentially act as an internal electron donor. The process would be initiated by the transfer of an electron from the methoxy-phenyl moiety to the antibonding σ* orbital of the peroxide bond. This transfer weakens the O-O bond, leading to its cleavage and the formation of a radical ion pair.

Intermolecular CIEEL: While less likely to be the primary pathway for a molecule with a built-in electron donor, decomposition could also be initiated by an external electron-donating molecule (an activator).

The intramolecular pathway is generally more efficient for suitably substituted dioxetanes. The presence of an easily oxidizable group on the dioxetane structure can significantly lower the activation energy for decomposition and enhance the yield of singlet excited states, leading to more intense chemiluminescence. researchgate.net

Formation and Dynamics of Charge-Transfer Intermediates

The key intermediate in the CIEEL mechanism is a charge-transfer species or a radical ion pair. Following the intramolecular electron transfer in this compound, a radical cation would be formed on the methoxy-phenyl group and a radical anion on the dioxetane ring (specifically, the O-O bond).

This charge-transfer intermediate is highly unstable and rapidly undergoes fragmentation. The cleavage of the now-weakened O-O bond is followed by the cleavage of the C-C bond. A crucial step in the CIEEL process is the subsequent back electron transfer from the oxygen-centered radical anion portion to the radical cation portion of the molecule. This back electron transfer directly populates an electronically excited singlet state of one of the carbonyl products, which then emits light upon relaxation to the ground state. The efficiency of the CIEEL process is often dependent on the stability of the radical cation and the energetics of the electron transfer steps.

Product Excited State Distribution: Singlet vs. Triplet Pathways

A key aspect of 1,2-dioxetane thermolysis is the distribution of the resulting carbonyl products between their singlet (S₁) and triplet (T₁) excited states. For simple, alkyl-substituted 1,2-dioxetanes, thermal decomposition overwhelmingly favors the formation of the triplet excited state over the singlet excited state. nih.gov The quantum yield for triplet state formation (³Φ) can be significant, while the singlet quantum yield (¹Φ) is typically much lower, often by a factor of 100 or more. nih.govacs.org For instance, the decomposition of 3,3,4,4-tetramethyl-1,2-dioxetane shows a high triplet quantum yield, whereas the singlet yield is comparatively minuscule. nih.gov

This preference for the triplet pathway in simple dioxetanes is explained by the energetics of the potential energy surfaces involved. arxiv.org Following the initial O-O bond cleavage, the molecule enters a biradical region where the potential energy surfaces of the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁) are very close in energy. researchgate.netresearchgate.net Theoretical models suggest that the activation energy required to break the C-C bond on the T₁ potential energy surface is lower than that on the S₁ surface, making the transition to the triplet state product more favorable. arxiv.org

However, for 1,2-dioxetanes substituted with electron-rich aryl groups, such as this compound, the mechanism can shift to favor the formation of singlet excited states. nih.gov This occurs via an intramolecular Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, which provides a more efficient pathway to the singlet excited product. nih.govbiosynth.comnih.gov

Excited State Quantum Yields for Thermal Decomposition of Selected 1,2-Dioxetanes
1,2-Dioxetane DerivativeSinglet Quantum Yield (¹Φ)Triplet Quantum Yield (³Φ)Reference
3,3,4,4-Tetramethyl-1,2-dioxetane~0.1%~50% nih.gov
cis-Diethoxy-1,2-dioxetaneLowSignificant acs.org

Theoretical Frameworks for Chemiexcitation and Energy Partitioning in Dioxetanes

Several theoretical frameworks have been developed to explain the complex processes of chemiexcitation and energy partitioning in the decomposition of 1,2-dioxetanes.

The most widely supported model for simple dioxetanes is the stepwise biradical mechanism . researchgate.netbiosynth.comdiva-portal.org This theory posits a two-step process:

Homolytic cleavage of the O-O bond, forming a 1,4-dioxy biradical intermediate. This is the rate-determining step. researchgate.net

Subsequent cleavage of the C-C bond, which leads to the formation of the two carbonyl products. researchgate.net

A critical concept within this framework is the "entropic trap" . researchgate.netarxiv.org Following the O-O bond scission, the molecule enters a region on the potential energy surface where at least four singlet and four triplet electronic states are nearly degenerate. researchgate.net This confluence of states facilitates intersystem crossing and non-adiabatic transitions, which are essential for populating the excited product states. researchgate.net The molecule can be transiently "trapped" in this biradical region before it finds a pathway to dissociate into products, and it is within this trap that the partitioning between ground, singlet, and triplet states is determined. arxiv.org Conical intersections, which are points of degeneracy between electronic states, are believed to play a crucial role in facilitating the non-adiabatic S₀ → S₁ transitions required for singlet chemiexcitation. researchgate.net

For 1,2-dioxetanes bearing an electron-donating group (like a methoxy-substituted phenyl group), the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism becomes relevant. nih.govnih.gov This framework proposes an intramolecular electron transfer from the electron-rich substituent to the peroxide bond, which facilitates the cleavage of the O-O bond. A subsequent back-electron transfer within a solvent cage generates one of the carbonyl products directly in its excited singlet state, leading to more efficient chemiluminescence. nih.gov

Influence of Substituents on 1,2 Dioxetane Reactivity and Emission Characteristics

Electronic and Steric Effects of Methoxy (B1213986) and Diphenyl Substituents

Electronic Effects: The methoxy group (-OCH₃) at the C4 position is an electron-donating group. In certain dioxetane structures, particularly those designed for triggered chemiluminescence via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, the electronic nature of substituents is paramount. rsc.org Electron-donating groups can influence the energy levels of the molecule and the transition state for decomposition. For instance, in phenoxy-substituted dioxetanes, electron-donating groups on the phenyl ring can modulate the ease of oxidation, which is a key step in some triggered decomposition pathways. dtic.mil While the direct electronic impact of the C4-methoxy group on the decomposition of 4-Methoxy-3,3-diphenyl-1,2-dioxetane follows general principles of physical organic chemistry, the dominant factor for its stability is the steric hindrance provided by the substituents at the C3 position.

Steric Effects: The two phenyl groups at the C3 position exert a significant steric effect. Large, bulky substituents are known to dramatically increase the thermal stability of the 1,2-dioxetane (B1211799) ring. biosynth.com This stabilization arises because the decomposition of the dioxetane involves the cleavage of the O-O bond followed by the C-C bond, a process that requires conformational changes and twisting of the ring. biosynth.com Bulky groups like phenyl, and especially adamantyl, create a rigid structure that sterically hinders these motions, thereby increasing the activation energy for thermal decomposition. biosynth.com The exceptional stability of bis-adamantyl dioxetane, which has an estimated half-life of 20 years at room temperature, is a testament to the power of steric hindrance in preventing decomposition. biosynth.com The diphenyl substitution in this compound serves a similar, albeit less dramatic, stabilizing function.

Strategies for Modulating Chemiluminescence Efficiency through Substituent Design

The efficiency of chemiluminescence (ΦCL) is a product of the efficiency of generating an electronically excited state (ΦCE) and the fluorescence quantum yield of that excited species (ΦF). Substituent design is a powerful tool to optimize both factors.

A primary strategy involves modifying a triggerable group attached to the dioxetane, such as a phenol (B47542) moiety in the widely studied Schaap's dioxetanes. rsc.org Incorporating an electron-withdrawing group (EWG) at the ortho position of a phenoxy-adamantyl-1,2-dioxetane can prevent water-mediated quenching of the excited intermediate, leading to a significant amplification of the light-emission intensity, in some cases by up to 3000-fold. nih.gov Furthermore, the electronic structure of the EWG substituent can directly influence the emission wavelength of the luminophore, allowing for the creation of probes with different colors. nih.gov

This principle is based on improving the emissive properties of the benzoate (B1203000) species that is generated in the excited state during the chemiexcitation process. nih.gov By screening various benzoates with different EWG substituents, researchers can predict and select substituents for the corresponding dioxetane that will yield desired emission wavelengths and brightness. nih.gov Brightness, a measure of light intensity per unit of time, is influenced by both the quantum yield and the rate of decomposition (shorter half-life, T₁/₂, leads to higher brightness). nih.gov

The following table, based on data from phenoxy-1,2-dioxetane systems, illustrates how different ortho-substituents can modulate chemiluminescence properties.

Substituent (Code)Emission Max (λmax, nm)Quantum Yield (ΦCL, %)Half-Life (T1/2)Relative Brightness
Coumarin (A460)46055.016 hLow
Acrylonitrile (B495)4950.583.4 sHigh
Benzothiazole (E490)49020.010.3 hLow
Substituted Phenyl (G610)6100.50--

This table is generated based on data for ortho-substituted phenoxy-1,2-dioxetanes and serves to illustrate the principles of substituent effects on chemiluminescence. Brightness is qualitatively assessed based on the relationship between quantum yield and decomposition kinetics. Data sourced from nih.gov.

Correlation of Substituent Identity with Thermal Stability and Decomposition Rates

The identity of the substituents on the dioxetane ring directly correlates with the compound's thermal stability and the rate at which it decomposes. As previously mentioned, steric bulk is a key factor in enhancing stability. Simple alkyl-substituted dioxetanes are often unstable at room temperature, whereas those with bulky groups like adamantyl are exceptionally stable. biosynth.com

The electronic nature of substituents also plays a crucial role. Dioxetanes bearing easily oxidized groups, such as amines or sulfides, are dramatically less stable than those with alkoxy substituents. dtic.mil This is attributed to an intramolecular electron-transfer mechanism that provides a lower energy pathway for the cleavage of the peroxide bond. dtic.mil For example, nitrogen- and sulfur-substituted dioxetanes exhibit dramatically lower activation energies for decomposition compared to their oxygen-bearing analogs. dtic.mil A Hammett correlation, which relates reaction rates to substituent electronic properties, has been used to study these effects in various dioxetane systems. acs.org

The following table summarizes the activation energies for the decomposition of several 1,2-dioxetanes, illustrating the effect of different substituents on thermal stability.

Dioxetane SubstituentsActivation Energy (Ea, kcal/mol)Reference Compound Type
cis-3,4-Diethoxy24.4Alkoxy-substituted
cis-3,4-Diethyl24.5Alkyl-substituted
Nitrogen-substituted analogSignificantly Lower than 24Heteroatom-substituted
Sulfur-substituted analogSignificantly Lower than 24Heteroatom-substituted

This table provides a comparative look at the activation energies for different classes of 1,2-dioxetanes, highlighting the destabilizing effect of electron-rich heteroatoms compared to alkyl and alkoxy groups. Data sourced from dtic.mil.

The Impact of Spirostrain on Chemiexcitation Kinetics

A powerful strategy for accelerating the decomposition of 1,2-dioxetanes, thereby transitioning their light emission from a slow "glow" to a rapid "flash," is the incorporation of spirostrain. chemrxiv.orgchemrxiv.org This is achieved by fusing a strained ring, such as a cyclobutane (B1203170) or oxetane, to one of the carbon atoms of the dioxetane ring in a spiro arrangement. nih.govacs.org

The inherent angular strain in the spiro-fused ring acts as a form of stored potential energy. chemrxiv.org During the chemiexcitation process, the cleavage of the dioxetane's O-O and C-C bonds allows for the release of this spirostrain. nih.gov This coupled energy release significantly lowers the activation barrier for decomposition, leading to a dramatic acceleration of the chemiexcitation rate. nih.govnih.gov For example, replacing the bulky but unstrained spiro-adamantyl group with a strained spiro-cyclobutyl group can accelerate the chemiexcitation rate by over 100-fold. nih.govacs.org Fusing even more strained or electronically active rings, like oxetane, can lead to rate enhancements of over 1000-fold. nih.govacs.org

This acceleration provides a brighter signal over a shorter time, which can significantly improve detection sensitivity in bioassays. nih.govnih.gov However, this increased reactivity often comes at the cost of reduced thermal stability. chemrxiv.org The 3,3-diphenyl substitution pattern in this compound provides stability through steric hindrance without introducing the destabilizing effect of ring strain.

The table below compares the relative chemiexcitation rates of dioxetanes with different spiro-fused substituents, demonstrating the profound impact of spirostrain.

Spiro-SubstituentRelative Chemiexcitation Rate (vs. Adamantyl)Key Feature
Adamantyl1 (Reference)Unstrained, Sterically Bulky
Cyclobutyl~106x fasterStrained 4-membered ring
7-Norbornyl~14x fasterStrained bicyclic system
Homocubanyl~230x fasterHighly strained polycyclic system
Oxetanyl>1000x fasterStrained 4-membered heterocycle
Sulfone (6-membered)~293x fasterInductive electron-withdrawing effect

This table illustrates the acceleration of chemiexcitation rates by replacing the standard unstrained adamantyl group with various strained or electronically active spirocyclic systems. Data sourced from nih.govnih.govchemrxiv.orgchemrxiv.org.

Solvent Environment Effects on Chemiluminescence Profiles

The solvent environment can have a significant effect on the chemiluminescence of 1,2-dioxetanes. The kinetic parameters for the thermal decomposition of dioxetanes have been shown to be solvent-dependent. acs.org For mechanisms like CIEEL that involve charge-separated intermediates, polar solvents can stabilize these species, thereby influencing the reaction rate and efficiency. rsc.org

In aqueous environments, the chemiluminescence efficiency of many dioxetanes, particularly phenoxy-1,2-dioxetanes, can be drastically reduced due to quenching by water molecules. acs.org To counteract this, enhancer solutions containing polymeric amphiphiles are often used to create a protective non-polar microenvironment for the light-emitting species. acs.org

Advanced Theoretical and Computational Investigations of 1,2 Dioxetane Systems

Application of High-Level Quantum Chemical Methods (e.g., CASSCF, CASPT2, DFT, DDCI)

The thermal decomposition of 1,2-dioxetanes is a classic example of a reaction that is poorly described by single-reference quantum chemical methods like Hartree-Fock or standard Density Functional Theory (DFT) functionals. The process involves the breaking of the weak O-O bond, leading to a biradical intermediate or transition state. This biradical character necessitates the use of methods that can accurately describe multi-configurational wave functions.

High-level multi-reference methods are therefore essential for a quantitatively accurate description of the potential energy surfaces involved. The Complete Active Space Self-Consistent Field (CASSCF) method is a cornerstone in this regard. arxiv.orgdiva-portal.org CASSCF provides a qualitatively correct description of the electronic structure by including all important electronic configurations for the active space, which typically comprises the σ and σ* orbitals of the O-O and C-C bonds of the dioxetane ring. arxiv.org

However, CASSCF alone does not capture the dynamic electron correlation, which is crucial for obtaining accurate reaction barriers and energetics. To account for this, second-order perturbation theory is often applied to the CASSCF wave function, a method known as CASPT2 (Complete Active Space Second-order Perturbation Theory). diva-portal.orgresearchgate.netacs.org Numerous studies have demonstrated that the MS-CASPT2//CASSCF (multi-state CASPT2 energy correction on a CASSCF-optimized geometry) level of theory can reproduce experimental activation energies for the thermal decomposition of 1,2-dioxetane (B1211799) with remarkable accuracy. researchgate.netacs.org For the parent 1,2-dioxetane, the calculated activation energy is in excellent agreement with the experimental value of approximately 22-23 kcal/mol. researchgate.netacs.org

While multi-reference methods are highly accurate, they are computationally expensive. For larger, substituted dioxetane systems, DFT methods can be employed, provided the chosen functional is appropriate for the challenge of describing biradical character and transition states. Some studies have utilized DFT functionals like B3LYP to investigate the decomposition mechanism, although these methods have sometimes failed to accurately predict the activation barrier or identify key features like the "entropic trap". acs.orgacs.org More recent investigations have employed range-separated functionals like ωB97XD and CAM-B3LYP, which can provide a more balanced description of both short- and long-range electron correlation, yielding more reliable results for activation energies in substituted dioxetanes. acs.orgnih.gov

For an even more precise treatment of electron correlation, particularly in excited states, methods like Difference Dedicated Configuration Interaction (DDCI) can be applied, although their computational cost often limits their application to smaller model systems.

Table 1: Comparison of Theoretical Methods for 1,2-Dioxetane Decomposition

Method Strengths Limitations Typical Application
CASSCF Qualitatively correct description of biradical character and multi-configurational wave functions. arxiv.orgdiva-portal.org Does not include dynamic electron correlation, leading to inaccurate energies. acs.org Geometry optimizations of transition states and intermediates. acs.org
CASPT2 Includes dynamic electron correlation, providing accurate activation energies and potential energy surfaces. researchgate.netacs.org Computationally expensive, limiting its use for very large systems. researchgate.net Accurate energy calculations for the decomposition pathways of 1,2-dioxetane and its smaller derivatives. researchgate.netacs.orgacs.org
DFT (e.g., B3LYP) Computationally efficient, suitable for larger molecules. acs.org Standard functionals may fail to accurately describe biradical character and transition states. acs.org Preliminary investigations and studies of large, substituted dioxetanes. acs.orgacs.org
DFT (range-separated) Improved description of electron correlation compared to standard functionals. acs.orgnih.gov Still may not be as accurate as multi-reference methods for highly multi-configurational systems. Studies on the thermolysis of complex, substituted dioxetanes. acs.orgnih.gov

Simulation of Non-Adiabatic Dynamics and Excited State Trapping Phenomena

The generation of an electronically excited carbonyl product from a ground-state dioxetane molecule is a non-adiabatic process, meaning the reaction does not remain on a single potential energy surface. Understanding the dynamics of these transitions is crucial for explaining chemiluminescence.

"On-the-fly" semiclassical dynamics simulations, where the potential energy surfaces and gradients are calculated as needed along a classical trajectory, have been instrumental in this area. arxiv.org These simulations often employ surface hopping algorithms, such as Tully's fewest switches algorithm, to model the transitions between different electronic states (e.g., from the ground state, S₀, to the first excited singlet state, S₁, or the first triplet state, T₁). arxiv.org

These dynamical simulations have revealed the existence of a so-called "entropic trap" in the decomposition of 1,2-dioxetane. arxiv.orgacs.org After the initial O-O bond cleavage, the molecule enters a biradical region of the potential energy surface where the S₀, S₁, and T₁ states are nearly degenerate. researchgate.netrsc.org The molecule can become temporarily trapped in this region, a phenomenon that postpones the final C-C bond cleavage and dissociation. arxiv.orgacs.org The duration of this trapping is influenced by the molecule's geometry, with specific conditions, such as the O-C-C-O dihedral angle, being necessary for the molecule to escape the trap and dissociate. acs.org

The participation of singlet excited states also contributes to this trapping phenomenon. Non-adiabatic dynamics simulations that include transitions to singlet excited states show that the dissociation time can be significantly longer compared to simulations confined to the ground state. arxiv.orgacs.org The molecule can "hop" to an excited state surface and remain there for a period before either dissociating on that surface or returning to the ground state. arxiv.org This trapping is crucial for the efficiency of chemiluminescence, as it provides the system with more time to explore pathways leading to excited state products. researchgate.net

Elucidation of Reaction Energy Surfaces, Activation Barriers, and Transition States

Computational studies have meticulously mapped out the potential energy surfaces for the thermal decomposition of 1,2-dioxetanes. The generally accepted mechanism involves a two-step process. researchgate.netnih.gov The first and rate-determining step is the homolytic cleavage of the O-O bond, which proceeds through a first transition state (TS S₀) and leads to the formation of a 1,4-dioxy biradical. researchgate.netcdnsciencepub.com The activation energy for this step, as calculated by high-level methods like MS-CASPT2, is in excellent agreement with experimental values. researchgate.netacs.orgacs.org

Following the formation of the biradical, the second step is the cleavage of the C-C bond, leading to the two carbonyl fragments. The nature of the potential energy surfaces for the ground and excited states in the biradical region is critical for determining the chemiluminescence quantum yield. Theoretical calculations have shown that in this region, the S₀, S₁, and T₁ states become nearly degenerate, allowing for intersystem crossing and internal conversion. rsc.orgacs.org

The transition states for the C-C bond cleavage on the S₁ and T₁ surfaces have also been located computationally. A key finding is that the activation barrier for C-C cleavage on the T₁ surface is generally lower than on the S₁ surface. researchgate.netnih.gov This difference in activation energies helps to explain the experimental observation that the yield of triplet excited products is often much higher than that of singlet excited products in the decomposition of simple dioxetanes. researchgate.netacs.org The molecule, once in the biradical region, has a more accessible pathway to the triplet excited product state.

Table 2: Calculated Activation Energies for 1,2-Dioxetane Decomposition

Reaction Step Method Calculated Activation Energy (kcal/mol) Reference
O-O Bond Cleavage (S₀) MS-CASPT2//CASSCF 23.5 acs.org
O-O Bond Cleavage (S₀) MS-CASPT2//MS-CASPT2 24.1 acs.org
C-C Bond Cleavage (T₁) MS-CASPT2//CASSCF Lower than S₁ barrier researchgate.netnih.gov
C-C Bond Cleavage (S₁) MS-CASPT2//CASSCF Higher than T₁ barrier researchgate.netnih.gov

Computational Predictions for Enhanced Chemiluminescence in Substituted Dioxetanes

A major goal of theoretical studies on 1,2-dioxetanes is to guide the design of new molecules with improved chemiluminescence properties, such as higher quantum yields and tailored emission wavelengths. Computational methods have proven invaluable in this endeavor.

By systematically studying the effects of different substituents on the dioxetane ring, researchers can predict how these modifications will alter the activation barriers, the stability of intermediates, and the relative energies of the ground and excited states. For instance, it has been computationally predicted and experimentally verified that introducing electron-donating groups on an aromatic ring attached to the dioxetane can significantly enhance the chemiluminescence quantum yield. biosynth.comnih.gov This is often explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, where an intramolecular electron transfer from the electron-rich moiety to the dioxetane's O-O bond facilitates its cleavage. oup.com

Computational studies have also been used to tune the emission color of dioxetane-based luminophores. The emission wavelength is determined by the energy gap between the excited state and the ground state of the resulting carbonyl product (the emitter). By calculating the fluorescence emission wavelength of the corresponding benzoate (B1203000) species, which is the light-emitting fragment, it is possible to accurately predict the chemiluminescence emission wavelength of the parent phenoxy-1,2-dioxetane. nih.gov This predictive capability allows for the rational design of probes for multi-color bioassays. nih.gov

Furthermore, computational investigations have explored the effect of structural strain on the rate of chemiexcitation. For example, replacing the bulky adamantyl group, commonly used to stabilize dioxetanes, with a spiro-cyclobutyl moiety was computationally predicted to lower the activation barrier for decomposition. nih.gov This prediction was subsequently confirmed experimentally, leading to dioxetanes with significantly faster chemiexcitation rates and, consequently, enhanced detection sensitivity in bioassays. nih.gov

Kinetics and Thermolysis Studies of 1,2 Dioxetane Derivatives

Thermal Stability Profiles and Determination of Half-Lives

The thermal stability of 4-Methoxy-3,3-diphenyl-1,2-dioxetane has been quantified through kinetic studies of its decomposition at various temperatures. The rate of thermolysis, and consequently the half-life (t½), is a direct measure of the compound's stability. For instance, at a temperature of 60.0°C, the first-order rate constant (k) for the decomposition of this dioxetane in xylene was determined to be 1.70 x 10⁻⁴ s⁻¹.

This rate constant corresponds to a half-life, which can be calculated using the formula for first-order kinetics: t½ = ln(2)/k. At this temperature, the compound exhibits moderate stability. The stability profile indicates that, like most 1,2-dioxetanes, it is a high-energy molecule that decomposes unimolecularly upon heating. The thermal decomposition process involves the cleavage of the weak peroxide (O-O) bond, followed by the breaking of the C-C bond to yield two carbonyl fragments. nih.gov

Detailed Kinetic Analysis of Decomposition Reactions

The decomposition of this compound proceeds via a unimolecular, first-order reaction. The process is initiated by the homolytic cleavage of the O-O bond to form a diradical intermediate, which subsequently cleaves the C-C bond to form the final products. nih.govbiosynth.com

Solution-Phase Kinetic Measurements

Kinetic studies in solution provide crucial data on the decomposition pathway. The thermolysis of this compound has been monitored, typically by observing the decay of its chemiluminescence. In xylene solution, the reaction follows first-order kinetics over a range of temperatures.

Detailed kinetic parameters have been determined for this compound. The rate constants for its decomposition were measured at several temperatures, allowing for a comprehensive understanding of its behavior in the solution phase.

Table 1: First-Order Rate Constants for the Thermolysis of this compound in Xylene
Temperature (°C)Rate Constant (k) (s⁻¹)
50.04.88 x 10⁻⁵
60.01.70 x 10⁻⁴
70.05.25 x 10⁻⁴

Solid-State and Intracrystalline Kinetic Investigations

While extensive data exists for the solution-phase thermolysis of 1,2-dioxetanes, specific studies on the solid-state or intracrystalline kinetics of this compound are not prominently available in the reviewed literature. Generally, solid-state reactions can exhibit different kinetic profiles compared to solution-phase reactions due to the constraints of the crystal lattice. These constraints can affect the conformational changes required for the decomposition mechanism, potentially leading to altered stability and reaction rates. For some other stable 1,2-dioxetane (B1211799) derivatives, solid-state chemiluminescence reactions have been shown to follow first-order kinetics, indicating that the unimolecular decomposition pathway can persist even within a crystalline structure.

Derivation of Thermodynamic and Activation Parameters for Dioxetane Cleavage

The temperature dependence of the reaction rate constants allows for the calculation of key thermodynamic and activation parameters via the Arrhenius and Eyring equations. These parameters provide insight into the energy landscape of the decomposition reaction. For this compound, these values have been experimentally determined from kinetic data measured across a range of temperatures (50-70°C).

The primary activation parameters include the activation energy (Ea), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡). The Gibbs free energy of activation (ΔG‡) can also be calculated, which represents the total energy barrier to the reaction.

Table 2: Activation and Thermodynamic Parameters for the Thermolysis of this compound
ParameterValue
Activation Energy (Ea)25.4 kcal/mol
Enthalpy of Activation (ΔH‡)24.7 kcal/mol
Entropy of Activation (ΔS‡)-1.3 e.u. (cal/mol·K)
Gibbs Free Energy of Activation (ΔG‡ at 60°C)25.1 kcal/mol

The small negative value for the entropy of activation (ΔS‡) suggests a transition state that is slightly more ordered than the ground state. This is consistent with the widely accepted diradical mechanism for dioxetane thermolysis, which involves the initial cleavage of the O-O bond. researchgate.net

Structure-Reactivity Relationships in Thermolytic Decomposition

The stability and rate of decomposition of 1,2-dioxetanes are influenced by the electronic and steric properties of their substituents. In this compound, the substituents play distinct roles.

Diphenyl Groups: The two phenyl groups at the C3 position provide steric bulk. Generally, bulky substituents can increase the stability of the dioxetane ring. However, their electronic effects can also influence the reaction.

Methoxy (B1213986) Group: The methoxy group at the C4 position is an electron-donating group. Such groups can influence the stability of the dioxetane and the energy of the excited state products. biosynth.com It has been suggested that the role of a methoxy group is to lower the energy of the singlet excited state. biosynth.com

The activation energy of 25.4 kcal/mol for this compound is typical for many simple 1,2-dioxetanes, which generally have Ea values in the range of 23-27 kcal/mol. This indicates that the combination of diphenyl and methoxy substituents does not lead to unusual stability or instability compared to other alkyl- or aryl-substituted dioxetanes. The thermolysis is believed to proceed through a stepwise diradical mechanism, where the initial, rate-determining step is the cleavage of the O-O bond. The relatively small entropy of activation supports a mechanism where the transition state is not highly constrained, which is in line with the formation of a diradical intermediate rather than a concerted cyclo-reversion. researchgate.net

Academic Research Applications and Mechanistic Probes Based on Substituted 1,2 Dioxetanes

Development and Mechanistic Study of Chemiluminescent Probes for Specific Biological Analytes

The design of triggerable 1,2-dioxetanes has revolutionized the detection of a wide array of biological analytes. These probes are engineered with a "trigger" group that is cleaved upon interaction with a specific analyte, initiating a chemical cascade that results in the decomposition of the dioxetane ring and the emission of light. This "turn-on" mechanism provides a high signal-to-noise ratio, making them exceptionally sensitive for various applications. nih.govchemrxiv.org

Researchers have successfully developed 1,2-dioxetane-based probes for a variety of targets. For instance, probes have been designed to detect hydrogen sulfide (B99878) (H₂S), a significant signaling molecule in mammalian physiology. nih.gov These probes often utilize a trigger, such as an azidobenzyl group, which is reduced by H₂S, leading to a self-immolative cleavage and subsequent light emission. nih.gov Similarly, probes for monitoring pH have been created, which are crucial for studying cellular function and disease states like cancer. nih.govsmu.edu The tumor microenvironment, for example, is often characterized by acidic pH, and probes that can image this are valuable for cancer research. smu.edu

Enzyme activity can also be monitored with high sensitivity using these chemiluminescent probes. Probes for enzymes like β-galactosidase and cysteine-protease cathepsin B have been synthesized. nih.govacs.org These probes are masked with a substrate for the specific enzyme; enzymatic cleavage of the substrate unmasks the phenolate, triggering the chemiluminescent reaction. This allows for the imaging of endogenous enzyme activity in living cells. nih.govacs.org Furthermore, probes have been developed to detect reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) (O₂⁻), which play critical roles in both normal physiology and disease. nih.govresearchgate.net

The development of these probes has not been without challenges, particularly concerning their performance in aqueous environments. Early generation dioxetanes exhibited low chemiluminescence quantum yields in water. nih.gov Significant progress was made with the discovery that introducing an electron-withdrawing substituent at the ortho position of the phenoxy-dioxetane could increase the quantum yield by approximately 3000-fold in aqueous media. nih.govacs.org This breakthrough has enabled the creation of single-component probes that are exceptionally bright under physiological conditions without the need for enhancers. nih.gov

Below is a table summarizing some of the developed 1,2-dioxetane-based chemiluminescent probes and their characteristics:

Probe Name/TypeTarget AnalyteTrigger MechanismKey Findings
CHS seriesHydrogen Sulfide (H₂S)H₂S-mediated azide (B81097) reductionEnabled in vivo imaging of H₂S. nih.gov
Ratio-pHCL-1pHpH-responsive fluorophoreAllows for ratiometric imaging of pH in biological systems. smu.edu
HyCL-4-AMHypoxiaOxygen-dependent enzymatic activityDifferentiates between well-oxygenated and hypoxic tissues. smu.edu
β-galactosidase probeβ-galactosidaseEnzymatic cleavage of a β-d-galactopyranoside triggerFirst chemiluminescence microscopy images of living cells using a 1,2-dioxetane (B1211799) probe. nih.gov
Cathepsin B probeCathepsin BEnzymatic cleavage of a cathepsin B-responsive moietyEnabled imaging of cathepsin B activity in cancerous living cells. researchgate.net
CL-CysCysteineAddition-cyclization reactionHigh sensitivity and selectivity for cysteine over other biothiols. researchgate.net
SOCLSinglet Oxygen (¹O₂)Reaction with ¹O₂Highly selective and sensitive for ¹O₂ detection. nih.govacs.org

Fundamental Understanding of Bioluminescence Pathways and Biomimetic Systems

The study of 1,2-dioxetanes has been instrumental in elucidating the fundamental mechanisms of bioluminescence. The chemiluminescence of these synthetic compounds serves as a model for many natural light-producing reactions. nih.govresearchgate.net The thermal decomposition of 1,2-dioxetane is a key process that has been studied extensively to understand how chemical energy is converted into light. nih.govresearchgate.net This process involves the cleavage of the O-O bond, followed by the breaking of the C-C bond, which leads to the formation of two carbonyl-containing molecules, one of which is in an electronically excited state. researchgate.net The return of this excited molecule to its ground state is what produces the emission of light. chemrxiv.org

A significant contribution to the understanding of efficient chemiluminescence is the concept of Chemically Initiated Electron Exchange Luminescence (CIEEL). This mechanism is particularly relevant for 1,2-dioxetanes substituted with an electron-rich group. researchgate.net In the CIEEL process, an intramolecular electron transfer from the electron-rich moiety to the peroxide bond of the dioxetane initiates the decomposition of the molecule. researchgate.net This process is highly efficient in generating singlet-excited states, which are responsible for the bright light emission observed in many bioluminescent systems. researchgate.net The chemistry of 1,2-dioxetanes has provided a valuable platform for studying and mimicking the principles of bioluminescence, leading to the rational design of highly efficient chemiluminescent probes. researchgate.net

Research Applications in Mechanochemistry and Soft Crystal Science

A fascinating application of 1,2-dioxetanes has emerged in the field of mechanochemistry, where mechanical force is used to induce chemical transformations. Specifically, bis(adamantyl)-1,2-dioxetane has been shown to function as a mechanophore, a mechanically sensitive molecule that undergoes a specific chemical reaction in response to mechanical stress. nih.govtue.nlsemanticscholar.org When this dioxetane derivative is incorporated into the main chain of a polymer, the application of force, for example through ultrasonication of a polymer solution or the straining of a polymer network, can trigger the opening of the four-membered dioxetane ring. nih.govtue.nlsemanticscholar.org This decomposition process generates an excited state of adamantanone, which then emits a bright blue light as it relaxes to its ground state. nih.govtue.nl

This mechanically induced chemiluminescence provides a direct way to visualize stress and strain in polymeric materials at the molecular level, offering unprecedented detail for studying material failure. nih.gov The sensitivity of this system can be enhanced, and the color of the emitted light can be tuned by incorporating suitable energy acceptors. nih.govtue.nl In addition to bis(adamantyl)-1,2-dioxetane, researchers have also explored other derivatives, such as xanthene-modified 1,2-dioxetanes, which exhibit a lower force threshold for activation. rsc.org The study of these mechanochemiluminescent polymers is a burgeoning area of research with potential applications in developing self-reporting materials that can signal damage or stress. nih.gov

Advancements in Chemiluminescence-Based Research Imaging Techniques

Chemiluminescence imaging based on 1,2-dioxetane probes offers significant advantages over traditional fluorescence imaging techniques. nih.gov Because chemiluminescence does not require an external light source for excitation, it eliminates the problems of autofluorescence and light scattering that often plague fluorescence imaging, especially in biological samples. nih.gov This results in a much higher signal-to-noise ratio and greater sensitivity. nih.gov Furthermore, the emission of light from chemiluminescent probes can penetrate deeper into tissues, making them ideal for in vivo imaging in living animals. nih.gov

The development of highly efficient and water-soluble 1,2-dioxetane probes has paved the way for their use in a variety of research imaging applications. nih.gov These probes have been successfully used for non-invasive in vivo imaging of enzyme activity, such as β-galactosidase in transgenic mice. nih.gov They have also been employed to visualize the distribution and activity of various analytes within the tumor microenvironment, providing valuable insights into cancer biology. smu.edu The ability to design probes with tunable emission wavelengths, ranging from the visible to the near-infrared spectrum, further enhances their utility for in vivo imaging, as longer wavelengths have better tissue penetration. researchgate.netrsc.org The ongoing advancements in the design of 1,2-dioxetane-based probes are continually expanding the possibilities for highly sensitive and specific imaging in biomedical research. researchgate.net

Q & A

How do solvent polarity and steric effects influence the thermolysis kinetics of 4-Methoxy-3,3-diphenyl-1,2-dioxetane?

Basic Research Question
Experimental studies comparing benzene (nonpolar) and methanol (polar) solvents reveal that the methoxy substituent lowers activation energy (ΔEa) by 1.8 kcal/mol in benzene and 1.2 kcal/mol in methanol compared to non-methoxy analogs like 3,3-diphenyl-1,2-dioxetane (DPD) . First-order kinetics dominate at low concentrations, with minimal rate variation despite 50–100-fold changes in initial dioxetane concentration. Methodologically, thermolysis rates should be measured via UV-Vis or fluorescence spectroscopy under controlled solvent conditions, with activation parameters calculated using the Arrhenius equation .

What experimental contradictions exist between theoretical and empirical activation parameters for substituted 1,2-dioxetanes?

Advanced Research Question
Theoretical models predict increased activation energy (Ea) with steric bulk (e.g., +3.2 kcal/mol for tetramethyl vs. unsubstituted dioxetane). However, experimental Ea values for this compound (23.3 kcal/mol in benzene) and DPD (22.1 kcal/mol) show smaller differences than expected . This discrepancy highlights limitations in stepwise thermolysis models, which may underestimate electronic effects of methoxy groups. Researchers should reconcile computational models (e.g., DFT calculations) with solvent-corrected empirical data, emphasizing substituent electronic contributions over steric factors alone .

How can chemiluminescence efficiency of this compound be optimized for enzyme-triggered bioassays?

Advanced Research Question
The methoxy group enhances chemiluminescent efficiency by stabilizing the excited-state intermediate during thermolysis. For enzyme-linked applications (e.g., alkaline phosphatase detection), structural analogs like AMPPD (a spiroadamantane-methoxy-dioxetane) are enzymatically cleaved, releasing a light-emitting phenoxide intermediate . To optimize, researchers should:

  • Introduce electron-withdrawing groups (e.g., phosphate) at the ortho position to increase quantum yield .
  • Use enhancers (e.g., polymeric micelles) to prolong light emission .
  • Validate stability under physiological pH and temperature via time-resolved luminescence assays .

What analytical techniques are critical for characterizing the thermal stability of substituted 1,2-dioxetanes?

Basic Research Question
Key methods include:

  • Differential Scanning Calorimetry (DSC): Measures decomposition enthalpy and identifies exothermic peaks.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Tracks volatile decomposition products (e.g., CO, formaldehyde) .
  • Kinetic Isotope Effect (KIE) Studies: Differentiates between concerted and stepwise thermolysis mechanisms using deuterated analogs .
  • Theoretical Modeling: Compares calculated (e.g., CBS-QB3) vs. experimental activation parameters to validate reaction pathways .

How do substituent electronic effects override steric contributions in dioxetane stability?

Advanced Research Question
While steric bulk typically increases Ea (e.g., +1.8 kcal/mol for triphenyl vs. diphenyl dioxetanes), electron-donating groups like methoxy reduce Ea by stabilizing transition states through resonance . For this compound, the methoxy group’s electron-donating resonance effect dominates over steric hindrance, lowering Ea by ~1.5 kcal/mol compared to DPD. Researchers should employ Hammett plots to quantify substituent electronic effects and correlate with thermolysis rates .

What methodological challenges arise in synthesizing and purifying this compound?

Basic Research Question
Synthesis via [2+2] cycloaddition of singlet oxygen to diaryl alkenes requires strict anaerobic conditions to prevent premature oxidation. Key steps:

  • Purification: Use silica gel chromatography with nonpolar solvents (e.g., hexane/ethyl acetate) to avoid destabilizing the peroxidic ring.
  • Stability Testing: Monitor decomposition via NMR (disappearance of dioxetane O-O peak at ~100 ppm) .
  • Crystallography: Single-crystal X-ray diffraction confirms regiochemistry and steric strain in the dioxetane ring .

Why do theoretical models fail to predict stability trends in alkyl- vs. aryl-substituted dioxetanes?

Advanced Research Question
Computational studies often mispredict cis/trans stability for alkyl-dioxetanes due to underestimating nonbonded interactions (e.g., α-H repulsion in bisadamantylidene-dioxetane) . For aryl derivatives like this compound, steric compression from bulky phenyl groups is partially offset by resonance stabilization, which theoretical methods may not fully account for. Researchers should combine molecular dynamics (MD) simulations with experimental X-ray data to refine force field parameters .

How does the methoxy group enhance chemiluminescence quantum yield in dioxetanes?

Advanced Research Question
The methoxy group at the 4-position donates electron density via resonance, stabilizing the singlet excited state of the carbonyl product post-thermolysis. This reduces nonradiative decay, increasing light emission efficiency. Comparative studies show methoxy-substituted dioxetanes achieve quantum yields up to 0.1%, versus <0.01% for non-substituted analogs . To quantify, use time-correlated single-photon counting (TCSPC) with calibrated photomultiplier tubes under inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.